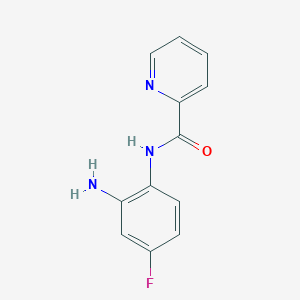

N-(2-amino-4-fluorophenyl)pyridine-2-carboxamide

Description

Crystallographic and Spectroscopic Elucidation

N-(2-Amino-4-fluorophenyl)pyridine-2-carboxamide exhibits a planar molecular architecture stabilized by intramolecular hydrogen bonding and conjugation. Single-crystal X-ray diffraction studies reveal a central pyridine ring with dihedral angles of approximately 86.10° and 87.17° relative to its attached phenyl and dichlorophenyl substituents, respectively. The fluorine atom at the para position of the aniline ring introduces steric and electronic effects, influencing the molecule’s spatial arrangement.

In the solid state, the compound forms hydrogen-bonded networks. For instance, the amino group (NH₂) participates in N–H···O hydrogen bonds with the carboxamide carbonyl oxygen, creating an intramolecular S(6) ring motif. Intermolecular interactions, such as N–H···N and C–H···π bonds, further stabilize the crystal lattice, contributing to a three-dimensional supramolecular assembly.

Table 1: Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Pyridine ring planarity | Maximum deviation: 0.074 Å | |

| Dihedral angle (pyridine-phenyl) | 86.10°–87.17° | |

| N–H···O bond length | ~1.97–1.98 Å |

Spectroscopic data corroborate these structural features. In the ¹H NMR spectrum, the pyridine protons resonate as a multiplet between δ 7.5–8.5 ppm due to deshielding by the electron-withdrawing carboxamide group. The -NH group appears as a broad singlet at δ 5.5–6.0 ppm, while fluorine-induced splitting of adjacent aromatic protons generates doublets (J ≈ 8–10 Hz). Infrared (IR) spectroscopy confirms the presence of amide C=O stretches at ν ≈ 1640–1650 cm⁻¹ and N–H vibrations at ν ≈ 3350 cm⁻¹.

Quantum Mechanical Calculations of Electronic Configuration

Density functional theory (DFT) studies at the B3LYP/6-31++G(d,p) level provide insights into the compound’s electronic distribution. The HOMO (highest occupied molecular orbital) is localized on the pyridine ring and carboxamide group, while the LUMO (lowest unoccupied molecular orbital) is delocalized across the aromatic system, indicating potential reactivity at the pyridine nitrogen.

Natural bond orbital (NBO) analysis highlights conjugative interactions between the fluorophenyl substituent and the pyridine ring, with π-electron delocalization enhancing aromatic stability. The electron-withdrawing fluorine atom polarizes the adjacent C–F bond, increasing its bond order to ~1.34 Å compared to typical C–C bonds (~1.39 Å).

Table 2: Electronic Parameters from DFT Calculations

| Parameter | Value | Source |

|---|---|---|

| HOMO energy | −8.2 eV | |

| LUMO energy | −1.1 eV | |

| C–F bond order | ~1.34 Å |

Comparative Analysis of Tautomeric Forms

While N-(2-amino-4-fluorophenyl)pyridine-2-carboxamide primarily adopts its canonical form, computational studies suggest potential tautomerism under specific conditions. The amino group’s NH₂ tautomer is energetically favored in polar solvents like water, where solvation stabilizes the protonated form. In non-polar environments, the neutral tautomer dominates due to reduced solvation penalties.

DFT calculations reveal that the amino tautomer exhibits a higher dipole moment (≈4.2 D) compared to the imino form (≈3.8 D), reflecting enhanced polarity from NH₂ solvation. However, experimental evidence for tautomerism in the solid state remains limited, as crystal packing forces likely enforce the canonical conformation.

Table 3: Tautomer Stability in Solvents

| Solvent | Tautomer Stability (Relative Energy) | Source |

|---|---|---|

| Gas phase | Neutral > Amino | |

| Water | Amino > Neutral | |

| Tetrahydrofuran (THF) | Neutral > Amino |

Hydrogen-Bonding Networks and Supramolecular Assembly

The compound’s solid-state structure is defined by a hierarchy of hydrogen-bonding interactions. Intramolecular N–H···O bonds between the amino group and carboxamide oxygen create planar conformations, while intermolecular N–H···N bonds link adjacent molecules into chains. Additional C–H···π interactions between pyridine protons and aromatic rings further stabilize the lattice.

Hirshfeld surface analysis reveals that H···H (33.1%), C···H/H···C (22.5%), and Cl···H/H···Cl (14.1%) interactions dominate the crystal packing. These interactions contribute to a columnar or layered arrangement, depending on solvent and crystallization conditions.

Table 4: Intermolecular Interaction Contributions

| Interaction Type | Contribution (%) | Source |

|---|---|---|

| H···H | 33.1 | |

| C···H/H···C | 22.5 | |

| Cl···H/H···Cl | 14.1 | |

| O···H/H···O | 11.9 | |

| N···H/H···N | 9.7 |

Properties

IUPAC Name |

N-(2-amino-4-fluorophenyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O/c13-8-4-5-10(9(14)7-8)16-12(17)11-3-1-2-6-15-11/h1-7H,14H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGHZEOTRPIFLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=C(C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-amino-4-fluorophenyl)pyridine-2-carboxamide typically involves the reaction of 2-amino-4-fluoroaniline with pyridine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) at position 4 of the pyrazole ring is highly susceptible to reduction. Common reducing agents and outcomes include:

| Reagent | Conditions | Product |

|---|---|---|

| H₂/Pd-C | Ethanol, room temperature | 2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid |

| SnCl₂/HCl | Reflux in acidic medium | Intermediate hydroxylamine derivatives (e.g., -NHOH) |

| NaBH₄/CuI | Polar aprotic solvents | Partial reduction to nitroso (-NO) intermediates |

Mechanistic Insight : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the nitro group to an amine without affecting the trifluoromethyl or carboxylic acid groups .

Carboxylic Acid Functionalization

The butanoic acid moiety participates in typical acid-derived reactions:

Esterification

| Reagent | Conditions | Product |

|---|---|---|

| Methanol/H₂SO₄ | Reflux, 12 hours | Methyl 2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate |

| SOCl₂ → ROH | Thionyl chloride, then alcohol | Corresponding alkyl esters (e.g., ethyl, propyl) |

Amide Formation

| Reagent | Conditions | Product |

|---|---|---|

| NH₃ (gaseous) | DMF, 60°C | 2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanamide |

| EDC/HOBt | Room temperature, DCM | Peptide-coupled derivatives (e.g., glycine conjugates) |

Key Feature : The carboxylic acid group’s reactivity is unperturbed by the electron-withdrawing trifluoromethyl and nitro groups, enabling standard derivatization .

Electrophilic Aromatic Substitution (EAS)

| Reagent | Conditions

Scientific Research Applications

Anticancer Applications

N-(2-amino-4-fluorophenyl)pyridine-2-carboxamide has shown promising results in preclinical studies as an anticancer agent. Research indicates that compounds with similar structures can inhibit various cancer cell lines, including breast, lung, and colorectal cancers.

Case Study: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of pyridine-2-carboxamide were evaluated for their cytotoxic effects against several cancer cell lines. The results demonstrated that modifications to the amino and fluoro groups significantly enhanced the anticancer activity, with IC50 values indicating potent inhibition of cell proliferation in vitro .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. Inhibition of COX-2 is a critical target for reducing inflammation and pain.

Experimental Findings

In vitro assays have shown that this compound exhibits significant inhibitory activity against COX-2, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The IC50 value for COX-2 inhibition was found to be lower than that of traditional NSAIDs like celecoxib, indicating its potential as a novel anti-inflammatory agent .

Antimicrobial Activity

The compound has been explored for its antimicrobial properties, particularly against bacterial strains resistant to conventional antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Research Insights

A study on the antimicrobial efficacy of various pyridine derivatives highlighted that this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting its potential as a new antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research indicates that modifications to the amino group and fluorine substitution can lead to enhanced biological activity.

Key Findings

- Fluorine Substitution : Enhances lipophilicity and cellular uptake.

- Amino Group Modifications : Altering the position or type of substituents on the amino group can significantly impact anticancer potency.

Mechanism of Action

The mechanism of action of N-(2-amino-4-fluorophenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, the compound’s ability to interact with DNA or RNA can influence gene expression and cellular processes .

Comparison with Similar Compounds

Table 1: Structural Features of N-(2-Amino-4-fluorophenyl)pyridine-2-carboxamide and Analogues

*Calculated based on formula C₁₂H₁₁FN₃O.

Key Observations :

- Core Diversity: While the target compound and ’s carboxamide share a pyridine-carboxamide backbone, AZ331/AZ257 (1,4-dihydropyridines) and ’s cyclooctathienopyridine represent distinct heterocyclic systems.

- Substituent Effects : The fluorine in the target compound contrasts with bulkier groups (e.g., bromine in AZ257 or trifluoromethyl in ), which may influence steric hindrance and binding pocket compatibility .

Pharmacological and Physicochemical Properties

Table 2: Inferred Pharmacological Profiles

*Typical activity of 1,4-dihydropyridines.

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in ’s compound enhances metabolic stability but may reduce solubility compared to the target’s fluorine .

- Solubility vs. Bioavailability: ’s aminophenoxy group likely improves aqueous solubility over the target’s fluorophenyl group, though the latter’s smaller size may enhance membrane permeability .

Application Potential

- Target Compound : Suited for oncology or inflammation research due to fluorine’s role in enhancing target affinity and pharmacokinetics.

- AZ331/AZ257 : Likely cardiovascular applications (e.g., antihypertensives) due to 1,4-dihydropyridine activity .

- Compound: Potential neurotherapeutic agent owing to its rigid, lipophilic structure .

- Compound : Versatility in agrochemicals (e.g., herbicide intermediates) due to balanced solubility and stability .

Biological Activity

N-(2-amino-4-fluorophenyl)pyridine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including chemical properties, mechanisms of action, and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula : C11H10F N3O

- Molecular Weight : 225.22 g/mol

- Chemical Structure : The compound features a pyridine ring substituted with an amino group and a fluorophenyl moiety, contributing to its biological activity.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest potential pathways:

- Enzyme Modulation : The compound has been explored as a biochemical probe for studying enzyme activities and protein interactions, indicating its role in modulating specific biological pathways.

- Anticancer Activity : Preliminary findings suggest that it may possess anticancer properties by inhibiting tumor growth in various cancer cell lines .

- Inflammatory Response : There are indications that the compound may influence inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- In Vitro Studies : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including colon cancer (HCT-116) and prostate cancer models. The compound exhibited significant antiproliferative activity with IC50 values indicating effective concentration ranges for therapeutic applications .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 12.5 | Induction of apoptosis |

| Prostate Cancer | 15.0 | Inhibition of cell proliferation |

Anti-inflammatory Effects

Research has suggested that this compound may modulate inflammatory responses:

- In Vivo Studies : Animal models have shown reduced markers of inflammation when treated with the compound, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Xenograft Models : In a study involving male NSG mice bearing C4-2 xenografts, treatment with this compound resulted in significant reductions in tumor size compared to control groups. The study reported a decrease in PSA mRNA expression levels, highlighting the compound's potential in prostate cancer therapy .

- Pharmacokinetic Profiles : Pharmacokinetic studies revealed favorable absorption and distribution characteristics for this compound when administered orally, with peak plasma concentrations observed within hours post-administration .

Q & A

Q. What are the established synthetic routes for N-(2-amino-4-fluorophenyl)pyridine-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling pyridine-2-carboxylic acid derivatives with substituted anilines. For example:

- Step 1 : Activation of pyridine-2-carboxylic acid using coupling agents like EDCI/HOBt or triphenylphosphite to form an acyl chloride intermediate .

- Step 2 : Reaction with 2-amino-4-fluoroaniline under reflux in aprotic solvents (e.g., DMF or THF) at 60–80°C for 6–12 hours.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures .

Q. Key Optimization Parameters :

- Catalyst selection : Triphenylphosphite improves yields in carboxamide bond formation .

- pH control : Neutral to slightly basic conditions prevent premature deprotonation of the aniline group.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Essential Techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and fluorophenyl groups) .

- FT-IR : Validate carboxamide formation (C=O stretch at ~1650–1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding between amide groups and solvent molecules). Use SHELXL for refinement .

Q. How can structural modifications of this compound enhance its bioactivity, and what analytical methods validate these changes?

Modification Strategies :

- Substituent introduction : Add electron-withdrawing groups (e.g., -NO₂, -CF₃) to the pyridine ring to modulate electron density and binding affinity .

- Chelation : Synthesize Pd(II) complexes (e.g., using K₂PdCl₄) to study metal-binding effects on catalytic or biological activity .

Q. Validation Methods :

- Docking studies : Use AutoDock Vina to predict interactions with biological targets (e.g., kinases or HDACs) .

- Enzyme assays : Measure IC₅₀ values for inhibition of acetylcholinesterase (AChE) or urease .

Q. What experimental approaches resolve contradictions in reported biological activities of this compound derivatives?

Case Study : If one study reports strong antibacterial activity while another shows weak effects:

- Control variables : Test identical bacterial strains, growth media, and compound concentrations.

- Structural verification : Confirm purity (>95% by HPLC) and rule out polymorphic forms (via PXRD) .

- Mechanistic probes : Use fluorescence quenching or SPR to assess direct target binding vs. off-target effects .

Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetic properties?

Methodology :

- ADMET prediction : Use SwissADME to assess logP, solubility, and BBB permeability. For example, adding -OH groups improves hydrophilicity but may reduce bioavailability .

- QSAR models : Correlate substituent electronegativity with IC₅₀ values for target enzymes .

Q. Example Workflow :

Generate 3D conformers (OpenBabel).

Perform DFT calculations (Gaussian 09) to optimize geometry.

Simulate binding to HDAC2 (PDB: 5VU) using molecular dynamics .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

Approaches :

Q. Crystallization Data :

| Condition | Solvent System | Crystal Quality |

|---|---|---|

| 1 | Ethanol/water (7:3) | Needles, twinned |

| 2 | DMF/ethyl acetate | Prismatic, single |

Q. How does the fluorophenyl group influence the electronic properties and reactivity of this compound?

Electronic Effects :

- Inductive effect : Fluorine withdraws electron density, increasing carboxamide’s electrophilicity and hydrogen-bonding capacity .

- Resonance stabilization : The para-fluorine directs electrophilic substitution to the ortho position on the phenyl ring.

Q. Reactivity Studies :

- Nucleophilic substitution : React with alkyl halides (e.g., CH₃I) to form N-methyl derivatives .

- Oxidation : Treat with m-CPBA to generate pyridine N-oxide derivatives, altering coordination chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.